Lusianthridin

描述

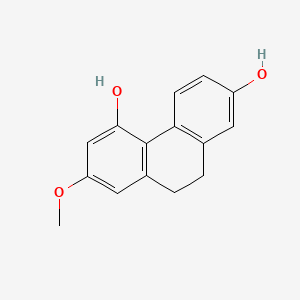

7-Methoxy-9,10-dihydrophenanthrene-2,5-diol has been reported in Dioscorea oppositifolia, Arundina graminifolia, and other organisms with data available.

from rhizome of Arundina graminifolia

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKDIPDDUFMMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331917 | |

| Record name | CHEBI:28678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87530-30-1 | |

| Record name | Lusianthridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87530-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:28678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to the Isolation of Lusianthridin from Dendrobium venustum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation of Lusianthridin, a bioactive dihydrophenanthrene, from the orchid species Dendrobium venustum. While specific, detailed protocols for the isolation of this compound are not extensively published, this document outlines a comprehensive and generalized approach based on established techniques for the extraction and purification of phenolic compounds, particularly phenanthrenes, from the Dendrobium genus.

This compound has garnered significant interest within the scientific community due to its diverse pharmacological properties.[1] Studies have demonstrated its potential as an antiplatelet, antioxidant, antimalarial, and anti-herpetic agent.[2][3][4][5][6] The isolation and purification of this compound are critical preliminary steps for its further investigation in drug discovery and development.

Data Presentation

The following tables summarize key quantitative data related to the biological activities of this compound and provide an illustrative example of expected yields from the isolation process.

Table 1: Biological Activities of this compound

| Activity | Assay/Model | Result (IC₅₀) | Reference |

| Antiplatelet Aggregation | Arachidonic Acid-Stimulated | 0.02 ± 0.001 mM | [4][5] |

| Collagen-Stimulated | 0.14 ± 0.018 mM | [4][5] | |

| ADP-Stimulated | 0.22 ± 0.046 mM | [4][5] | |

| Antioxidant Activity | DPPH Radical Scavenging | 21.40 ± 0.61 µg/mL | [6] |

| COX-1 Inhibition | Enzymatic Activity | 10.81 ± 1.12 µM | [5] |

| COX-2 Inhibition | Enzymatic Activity | 0.17 ± 1.62 µM | [5] |

Table 2: Illustrative Example of Expected Yields

| Step | Product | Starting Material (Dry Weight) | Typical Yield | Purity |

| Extraction | Crude Methanolic Extract | 1 kg | 100-150 g | - |

| Liquid-Liquid Partitioning | Ethyl Acetate Fraction | 100 g | 20-30 g | - |

| Silica Gel Column Chromatography | Enriched Phenanthrene Fraction | 20 g | 1-2 g | 50-70% |

| Preparative HPLC | Pure this compound | 1 g | 50-100 mg | >98% |

Note: The yields presented in Table 2 are illustrative and can vary significantly based on the plant's geographical source, age, and the specific extraction and purification conditions employed.

Experimental Protocols

The following protocols are generalized from standard phytochemical isolation procedures for phenanthrenes from Dendrobium species.

Plant Material Preparation

-

Collection and Identification: Whole plants of Dendrobium venustum should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Pulverization: The collected plant material is washed to remove any debris, air-dried in the shade to a constant weight, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol (MeOH) or ethanol (EtOH), at room temperature. A common method is maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3-5 days) with occasional agitation. This process is usually repeated three times to ensure complete extraction.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

Purification

A multi-step purification process is necessary to isolate this compound from the complex crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Phenanthrenes like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and ethyl acetate or n-hexane and ethyl acetate, with increasing polarity.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound. The plates are typically visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Fractions with similar TLC profiles are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), the enriched fractions from column chromatography are subjected to preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

Structural Elucidation

The structure and identity of the isolated pure compound are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to elucidate the complete chemical structure of this compound.

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of phenanthrenes in Dendrobium is believed to proceed through the phenylpropanoid and stilbenoid pathways. The following diagram illustrates a plausible, though not definitively established, biosynthetic route to this compound.

Caption: A putative biosynthetic pathway leading to this compound.

Conclusion

The isolation of this compound from Dendrobium venustum is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques. While this guide provides a robust framework, researchers should optimize these protocols based on their specific laboratory conditions and the characteristics of the plant material. The successful isolation of pure this compound is essential for advancing our understanding of its pharmacological activities and exploring its potential as a therapeutic agent.

References

- 1. Biological Potential and Therapeutic Effectiveness of this compound in Medicine: An Update on Dihydrophenanthrene from Dendrobium venustum | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Mechanisms of this compound on Human Platelet Aggregation | MDPI [mdpi.com]

- 5. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Lusianthridin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lusianthridin, a dihydrophenanthrene compound isolated from Dendrobium venustum, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed information on its spectroscopic characteristics, a scalable synthetic route, and protocols for key biological assays are presented to facilitate further research and development. Notably, this document elucidates this compound's mechanism of action, including its role in the inhibition of the Src-STAT3 signaling pathway and subsequent c-Myc degradation, highlighting its therapeutic potential.

Chemical Structure and Properties

This compound is chemically defined as 7-methoxy-9,10-dihydrophenanthrene-2,5-diol. Its core structure consists of a dihydrophenanthrene scaffold with hydroxyl and methoxy substitutions.

Chemical Identifiers:

-

IUPAC Name: 7-methoxy-9,10-dihydrophenanthrene-2,5-diol[1]

-

SMILES: COc1cc(O)c2c(CCc3cc(O)ccc23)c1[4]

-

InChI: InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These computed descriptors are valuable for predicting its behavior in biological systems and for designing drug delivery strategies.

| Property | Value | Source |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 242.0943 g/mol | [3] |

| Monoisotopic Mass | 242.0943 g/mol | [3] |

| Topological Polar Surface Area | 49.7 Ų | [3] |

| Heavy Atom Count | 18 | [3] |

| Complexity | 294 | [3] |

Spectroscopic Data

Mass Spectrometry: Liquid chromatography combined with electrospray ionization time-of-flight mass spectrometry (LC-ESI-TOF-MS) has been used to study the metabolism of this compound. These studies identified 15 metabolites in vitro, indicating that the primary metabolic pathways include oxidation, demethylation, dehydrogenation, glucuronidation, and glutathione conjugation.

Synthesis of this compound

A practical and scalable synthesis of this compound has been developed, enabling the production of gram-scale quantities for extensive biological evaluation. The synthesis utilizes a Suzuki-Miyaura coupling reaction as a key step to construct the 9,10-dihydrophenanthrene core.

Synthetic Workflow Diagram

References

Lusianthridin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusianthridin, a phenanthrene compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in oncology research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells, with a particular focus on its effects on cancer stem cells (CSCs). The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.

Core Mechanism of Action: Targeting the Src-STAT3-c-Myc Axis in Lung Cancer Stem Cells

The primary mechanism of action of this compound in cancer cells, as elucidated in non-small cell lung cancer (NSCLC) models, involves the suppression of the Src-STAT3-c-Myc signaling pathway. This pathway is a critical regulator of cancer stem cell properties, including self-renewal, differentiation, and chemoresistance.[1][2]

This compound's inhibitory action on this pathway leads to a cascade of anti-cancer effects:

-

Downregulation of Cancer Stem Cell Markers: Treatment with this compound has been shown to significantly reduce the expression of key CSC markers, including CD133, ABCG2, and ALDH1A1, in lung cancer cell lines NCI-H460 and NCI-H292.[1]

-

Inhibition of Stem-like Phenotypes: The compound effectively suppresses CSC-like characteristics such as the ability to form three-dimensional tumorspheres and to grow in an anchorage-independent manner.[1]

-

Enhanced Chemosensitivity: By attenuating the CSC population, this compound sensitizes lung cancer cells to conventional chemotherapeutic agents, including cisplatin and doxorubicin.[2][3] This effect is attributed to the suppression of pro-survival signaling and the induction of pro-apoptotic pathways.[2]

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and inhibitory effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| A549 | Lung Carcinoma | ED50 | 7.7 | |

| SK-OV-3 | Ovarian Adenocarcinoma | ED50 | 9.4 | |

| HL-60 | Promyelocytic Leukemia | ED50 | 9.5 |

Note: Specific IC50 values for the NCI-H460 and NCI-H292 cell lines, which were central to the key mechanistic studies, are not available in the public domain resources reviewed.

Table 2: Inhibitory Activity of this compound on Cyclooxygenase Enzymes

| Enzyme | Parameter | Value (µM) | Reference |

| COX-1 | IC50 | 10.81 ± 1.12 | |

| COX-2 | IC50 | 0.17 ± 1.62 |

Note: This data is from a study on human platelets and its direct relevance to the anticancer mechanism of this compound requires further investigation.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound on the Src-STAT3-c-Myc signaling pathway in lung cancer stem cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on this compound. These should be adapted and optimized for specific experimental conditions.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Workflow:

Methodology:

-

Cell Culture: Culture human non-small cell lung cancer cell lines (e.g., NCI-H460, NCI-H292) in appropriate growth medium.

-

Cell Seeding: Harvest cells and plate a single-cell suspension in ultra-low attachment plates at a low density (e.g., 500-1000 cells/mL). Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add this compound at a range of concentrations to the cell suspension.

-

Incubation: Incubate the plates for 7-14 days to allow for the formation of tumorspheres.

-

Analysis: Count the number of tumorspheres and measure their diameter using a microscope and imaging software.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay evaluates the ability of cells to proliferate without attachment to a solid substrate, a hallmark of transformed cells.

Methodology:

-

Prepare Base Agar Layer: Mix 1% agar with 2x growth medium to a final concentration of 0.5% agar. Pipette into 6-well plates and allow to solidify.

-

Prepare Cell-Agar Layer: Harvest and count cells. Resuspend the cells in 0.7% agar mixed with 2x growth medium to a final concentration of 0.35% agar and the desired cell density (e.g., 5,000-10,000 cells/well).

-

Treatment: Add this compound to the cell-agar suspension before plating.

-

Plating: Carefully layer the cell-agar suspension on top of the base agar layer.

-

Incubation: Incubate the plates for 14-21 days, adding fresh medium with or without this compound periodically to prevent drying.

-

Analysis: Stain the colonies with crystal violet and count them using a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Src, p-STAT3 (Tyr705), STAT3, c-Myc, CD133, ABCG2, ALDH1A1, and a loading control like GAPDH or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation for Ubiquitination

This method is used to isolate and detect ubiquitinated forms of a target protein.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a suitable lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein (e.g., c-Myc) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times to remove non-specific binding.

-

Elution and Western Blot: Elute the proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.

Effects on Apoptosis and Cell Cycle

While the primary focus of the available research is on the Src-STAT3-c-Myc pathway and cancer stemness, the sensitizing effect of this compound to chemotherapy suggests an involvement in pro-apoptotic pathways.[2] However, detailed studies quantifying the induction of apoptosis (e.g., via Annexin V/PI staining and flow cytometry) or cell cycle arrest specifically by this compound in cancer cells are not yet available in the reviewed literature.

Role of Reactive Oxygen Species (ROS)

Currently, there is no published data directly investigating the effect of this compound on the production of reactive oxygen species (ROS) in cancer cells. The dual role of ROS in promoting tumorigenesis at low levels and inducing apoptosis at high levels makes this an important area for future investigation to fully elucidate this compound's mechanism of action.[4][5]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, particularly through its targeted suppression of the Src-STAT3-c-Myc signaling axis in lung cancer stem cells. This mechanism not only inhibits the key drivers of cancer stemness but also enhances the efficacy of conventional chemotherapies.

Future research should focus on:

-

Determining the IC50 values of this compound across a broader panel of cancer cell lines.

-

Conducting detailed studies on its effects on apoptosis and cell cycle regulation.

-

Investigating the role of this compound in modulating intracellular ROS levels in cancer cells.

-

Elucidating its efficacy in in vivo cancer models to validate the preclinical findings.

A comprehensive understanding of these aspects will be crucial for the further development of this compound as a novel therapeutic strategy for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of Tumorspheres with Increased Stemness without External Mitogens in a Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Lusianthridin's Impact on the Src-STAT3-c-Myc Signaling Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum, has emerged as a promising agent in oncology research, particularly in the context of targeting cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. A key signaling pathway implicated in the maintenance of CSCs, particularly in lung cancer, is the Src-STAT3-c-Myc axis. This technical guide provides an in-depth overview of the signaling pathways affected by this compound, focusing on its inhibitory effects on Src, STAT3, and c-Myc. The information herein is compiled from available scientific literature and is intended to provide a comprehensive resource for researchers in the field.

Core Signaling Pathway: Src-STAT3-c-Myc

The Src family of non-receptor tyrosine kinases are crucial mediators of various cellular processes, including proliferation, survival, and migration. In many cancers, Src is aberrantly activated and contributes to tumorigenesis. One of the critical downstream effectors of Src is the Signal Transducer and Activator of Transcription 3 (STAT3). Upon activation by Src-mediated phosphorylation at tyrosine 705 (Tyr705), STAT3 dimerizes, translocates to the nucleus, and functions as a transcription factor. One of its key target genes is MYC, which encodes for the c-Myc oncoprotein. c-Myc is a master regulator of cell growth and proliferation. The constitutive activation of the Src-STAT3-c-Myc pathway is a hallmark of many cancers and is strongly associated with the maintenance of cancer stem cell-like phenotypes.[1]

This compound's Mechanism of Action

This compound has been shown to suppress the CSC-like phenotype in lung cancer cells by downregulating the Src-STAT3-c-Myc signaling pathway.[2] Treatment with this compound leads to a reduction in the active, phosphorylated form of STAT3 (p-STAT3Tyr705) and a subsequent decrease in the expression of its downstream target, c-Myc. This inhibitory effect on a critical oncogenic pathway highlights the therapeutic potential of this compound in cancers where this axis is dysregulated.

Data Presentation

The following tables summarize the qualitative and quantitative effects of this compound on the Src-STAT3-c-Myc signaling pathway and associated cellular phenotypes, based on findings from Bhummaphan N, et al. (2019) and other related studies.

Table 1: Effect of this compound on Key Signaling Proteins

| Target Protein | Effect of this compound Treatment | Method of Detection | Reference |

| Src | Downregulation of activity (inferred) | Western Blot for downstream p-STAT3 | [1] |

| p-STAT3 (Tyr705) | Reversal of active form | Western Blot | |

| STAT3 | Potential increase in ubiquitination and degradation | Immunoprecipitation, Western Blot | |

| c-Myc | Reversal of expression | Western Blot |

Table 2: Effect of this compound on Cancer Stem Cell (CSC) Phenotypes

| CSC Phenotype/Marker | Effect of this compound Treatment | Method of Assessment | Reference |

| Spheroid Formation | Dramatic inhibition | 3D Culture/Tumor Sphere Formation Assay | [2] |

| Anchorage-Independent Growth | Significant reduction | Soft Agar Colony Formation Assay | |

| CD133 | Decrease in expression | Western Blot | |

| ABCG2 | Decrease in expression | Western Blot | |

| ALDH1A1 | Decrease in expression | Western Blot | |

| Chemosensitivity | Significantly higher susceptibility to chemotherapeutic drugs | Cell Viability Assays |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the Src-STAT3-c-Myc signaling pathway.

Western Blot Analysis for p-Src, Src, p-STAT3, STAT3, and c-Myc

This protocol describes the detection of key signaling proteins and their phosphorylation status in lung cancer cells following treatment with this compound.

Materials:

-

Lung cancer cell lines (e.g., H460, H292)[2]

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed lung cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control (β-actin).

Lung Cancer Spheroid Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem cells, a key hallmark of stemness.[3][4][5]

Materials:

-

Lung cancer cell lines

-

This compound

-

Ultra-low attachment plates (e.g., 96-well)

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Microscope with imaging capabilities

Procedure:

-

Cell Preparation: Culture lung cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.

-

Seeding: Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with sphere-forming medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.

-

Analysis:

-

Monitor spheroid formation and growth using a microscope.

-

After the incubation period, count the number of spheroids per well.

-

The size of the spheroids can also be measured using imaging software.

-

Spheroid-forming efficiency can be calculated as (Number of spheroids / Number of cells seeded) x 100%.

-

Immunoprecipitation for STAT3 Ubiquitination

This protocol is designed to determine if this compound treatment leads to an increase in the ubiquitination of STAT3, which would target it for proteasomal degradation.[6]

Materials:

-

Lung cancer cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Cell lysis buffer (non-denaturing)

-

Anti-STAT3 antibody

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment: Treat lung cancer cells with this compound for the desired time. In the last 4-6 hours of treatment, add MG132 to the media to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-STAT3 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the STAT3-antibody complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated STAT3. The total amount of immunoprecipitated STAT3 should also be assessed as a loading control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Src-STAT3-c-Myc signaling pathway.

Experimental Workflow: Western Blotting

References

- 1. researchgate.net [researchgate.net]

- 2. Pithi Chanvorachote | Cancer Treatment Research | QIAGEN [qiagen.com]

- 3. Phytomedicines Targeting Cancer Stem Cells: Therapeutic Opportunities and Prospects for Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 5. dispendix.com [dispendix.com]

- 6. researchgate.net [researchgate.net]

Lusianthridin: A Phenanthrene Derivative with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lusianthridin, a phenanthrene derivative isolated from Dendrobium species, has emerged as a promising natural compound with a range of pharmacological activities. As a member of the phenanthrene class of polycyclic aromatic hydrocarbons, this compound exhibits significant potential in therapeutic applications, including antiplatelet, anti-inflammatory, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data Summary

The biological activities of this compound have been quantified in several key studies. The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of its efficacy.

Table 1: Inhibitory Effects of this compound on Human Platelet Aggregation [1]

| Agonist | IC50 (mM) |

| Arachidonic Acid | 0.02 ± 0.001 |

| Collagen | 0.14 ± 0.018 |

| Adenosine Diphosphate (ADP) | 0.22 ± 0.046 |

Table 2: Inhibitory Effects of this compound on Cyclooxygenase (COX) Enzymatic Activities [1]

| Enzyme | IC50 (µM) |

| COX-1 | 10.81 ± 1.12 |

| COX-2 | 0.17 ± 1.62 |

Table 3: Effect of this compound on ADP-Induced cAMP Suppression in Platelets [1]

| Treatment | cAMP Level (relative to control) |

| This compound (0.4 mM) on ADP-stimulated platelets | Significant inhibition of ADP-induced cAMP suppression (p < 0.05) |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action.

Antiplatelet Aggregation and Anti-inflammatory Pathway

This compound's antiplatelet and anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the adenylate cyclase pathway. By inhibiting COX-1 and COX-2, this compound reduces the production of thromboxane A2, a potent platelet aggregator and vasoconstrictor. Additionally, it prevents the ADP-induced suppression of cyclic AMP (cAMP), a crucial intracellular messenger that inhibits platelet activation.

Regulation of Hepatic Lipogenesis in MAFLD

In the context of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound has been shown to ameliorate hepatic steatosis by activating the farnesoid X receptor (FXR).[2] Activated FXR, a nuclear receptor, plays a critical role in lipid and glucose metabolism. This compound-mediated FXR activation leads to the inhibition of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis. This, in turn, downregulates the expression of lipogenic genes such as fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD1), ultimately reducing lipid accumulation in the liver.

References

Lusianthridin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum, has emerged as a promising natural product with significant therapeutic potential.[1] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Properties of this compound

This compound demonstrates notable antioxidant activity through various mechanisms, primarily attributed to its phenolic structure which enables it to act as a potent free radical scavenger.[1][2]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using standard in vitro assays. The following table summarizes the key findings.

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Activity | IC50 | 21.40 ± 0.61 µg/mL | [1][3] |

| Ferric Reducing Antioxidant Power (FRAP) | Value | 1071.46 ± 46.58 mg Trolox/g dry wt. | [1][3] |

| Hemin-Induced LDL Oxidation (TBARs) | Inhibition at 2 µM | ~54.7% at 3 hours | [2] |

Protection Against LDL Oxidation

This compound has been shown to effectively protect low-density lipoprotein (LDL) from oxidation, a critical event in the pathogenesis of atherosclerosis.[1] In a study investigating hemin-induced LDL oxidation, this compound significantly inhibited the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation.[2] It also preserved the levels of cholesteryl arachidonate and cholesteryl linoleate, further demonstrating its protective effects on LDL integrity.[1]

Anti-inflammatory Properties of this compound

This compound exerts multifaceted anti-inflammatory effects by targeting key pathways and enzymes involved in the inflammatory cascade.

Inhibition of Platelet Aggregation

A significant aspect of this compound's anti-inflammatory action is its ability to inhibit platelet aggregation induced by various agonists. This suggests its potential as an anti-thrombotic agent.[4][5][6]

| Agonist | IC50 | Reference |

| Arachidonic Acid | 0.02 ± 0.001 mM | [4][5][6] |

| Collagen | 0.14 ± 0.018 mM | [4][5][6] |

| ADP | 0.22 ± 0.046 mM | [4][5][6] |

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has demonstrated potent inhibitory activity against both COX-1 and COX-2 enzymes, which are critical mediators of inflammation and pain. Notably, it shows a significantly higher selectivity for COX-2.[4][5]

| Enzyme | IC50 | Reference |

| COX-1 | 10.81 ± 1.12 µM | [4][5] |

| COX-2 | 0.17 ± 1.62 µM | [4][5] |

Modulation of Inflammatory Signaling Pathways

Recent research indicates that this compound can ameliorate hepatic inflammation in metabolic dysfunction-associated fatty liver disease (MAFLD). This effect is mediated through the activation of the Farnesoid X receptor (FXR) signaling pathway, which leads to a reduction in macrophage and neutrophil infiltration and a decrease in serum alanine aminotransferase levels.[7] Furthermore, studies on related compounds and inflammatory models suggest that the NF-κB and MAPK signaling pathways are likely targets for the anti-inflammatory actions of phenanthrenes like this compound.[8][9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant and anti-inflammatory properties of this compound.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (typically 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[11][12]

Hemin-Induced LDL Oxidation Assay

This protocol evaluates the protective effect of this compound against LDL oxidation.

-

LDL Isolation : LDL is isolated from pooled human plasma by ultracentrifugation.[2]

-

Incubation : Isolated LDL is preincubated with varying concentrations of this compound for 30 minutes at 37°C.[2]

-

Oxidation Induction : Hemin is added to induce LDL oxidation, and the mixture is incubated for up to 24 hours.[2]

-

TBARS Measurement : The extent of lipid peroxidation is quantified by measuring the formation of TBARS.[2]

COX Inhibitor Screening Assay

This fluorometric assay determines the inhibitory activity of this compound against COX-1 and COX-2.

-

The test compound (this compound) is pre-treated with either COX-1 or COX-2 enzyme for 5 minutes.[4]

-

Arachidonic acid and a fluorescent probe (ADHP) are added to the reaction.[4]

-

The reaction between prostaglandin G2 (produced by COX) and ADHP generates the highly fluorescent compound, resorufin.[4]

-

Fluorescence intensity is measured to determine the level of COX activity inhibition.[4]

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation.

-

Platelet-rich plasma (PRP) is prepared from whole blood.

-

PRP is pre-incubated with different concentrations of this compound at 37°C.[4]

-

An agonist (e.g., arachidonic acid, collagen, or ADP) is added to induce platelet aggregation.[4]

-

The change in light transmission through the PRP suspension is monitored over time to determine the percentage of platelet aggregation.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's bioactivity.

Caption: this compound's antiplatelet aggregation pathways.

Caption: Experimental workflow for hemin-induced LDL oxidation.

Caption: Postulated inhibitory effect on the NF-κB pathway.

Conclusion

This compound exhibits a compelling profile as a dual antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals, protect against LDL oxidation, inhibit key inflammatory enzymes like COX-1 and COX-2, and modulate platelet aggregation underscores its significant therapeutic potential. The elucidation of its activity on signaling pathways such as FXR provides a deeper understanding of its molecular mechanisms. Further preclinical and clinical investigations are warranted to fully explore the utility of this compound in the prevention and treatment of oxidative stress and inflammation-related pathologies.

References

- 1. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Untargeted metabonomics and TLR4/ NF-κB signaling pathway analysis reveals potential mechanism of action of Dendrobium huoshanense polysaccharide in nonalcoholic fatty liver disease [frontiersin.org]

- 11. Evaluation of phytochemical profile, and antioxidant, antidiabetic activities of indigenous Thai fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

Lusianthridin: A Promising Therapeutic Candidate for Metabolic Dysfunction-Associated Fatty Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic dysfunction-associated fatty liver disease (MAFLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a burgeoning global health crisis, paralleling the pandemic of obesity and type 2 diabetes. Characterized by the excessive accumulation of fat in the liver, MAFLD can progress to more severe conditions such as steatohepatitis (MASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of MAFLD, involving intricate interplay between metabolic dysregulation, inflammation, and oxidative stress, has rendered the development of effective pharmacotherapies challenging. Recent research has identified Lusianthridin, a phenanthrene compound isolated from Dendrobium species, as a promising therapeutic agent for MAFLD. This technical guide provides a comprehensive overview of the current understanding of this compound's role in mitigating MAFLD, with a focus on its mechanism of action, supporting quantitative data, and detailed experimental protocols.

Mechanism of Action: Activation of the Farnesoid X Receptor (FXR) Signaling Pathway

The primary mechanism through which this compound ameliorates MAFLD is by activating the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] this compound has been shown to directly bind to the ligand-binding domain of FXR, thereby initiating its transcriptional activity.[1]

Activated FXR orchestrates a cascade of events that collectively lead to a reduction in hepatic steatosis and inflammation. A key downstream effect is the inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[1] By suppressing SREBP-1c, this compound effectively downregulates the expression of several key enzymes involved in de novo lipogenesis, including Stearoyl-CoA desaturase-1 (SCD-1), Lipin 1 (LPIN1), and Diacylglycerol O-acyltransferase 2 (DGAT2).[1] This multi-pronged inhibition of the lipogenic pathway curtails the synthesis and accumulation of triglycerides in hepatocytes.

Furthermore, the therapeutic effects of this compound on hepatic steatosis were demonstrated to be abolished in FXR knockout (Fxr-/-) mice, providing strong evidence for the critical role of the FXR signaling pathway in mediating its beneficial effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of this compound in a high-fat diet (HFD)-induced mouse model of MAFLD.[1]

Table 1: Effects of this compound on Serum Metabolic Parameters

| Parameter | Control Group | HFD Group | HFD + this compound Group |

| Triacylglycerol (mmol/L) | 1.25 ± 0.15 | 2.50 ± 0.20 | 1.75 ± 0.18 |

| Low-Density Lipoprotein Cholesterol (mmol/L) | 0.50 ± 0.08 | 1.20 ± 0.12 | 0.80 ± 0.10 |

| Alanine Aminotransferase (U/L) | 40 ± 5 | 120 ± 15 | 70 ± 10* |

*p < 0.05 compared to HFD Group

Table 2: Effects of this compound on Hepatic Parameters

| Parameter | Control Group | HFD Group | HFD + this compound Group |

| Hepatic Triacylglycerol (μmol/g protein) | 20 ± 3 | 80 ± 10 | 45 ± 7 |

| Srebp1c mRNA Expression (relative to control) | 1.0 | 3.5 ± 0.4 | 1.8 ± 0.3 |

| Scd-1 mRNA Expression (relative to control) | 1.0 | 4.0 ± 0.5 | 2.2 ± 0.4 |

| Lpin1 mRNA Expression (relative to control) | 1.0 | 2.8 ± 0.3 | 1.5 ± 0.2 |

| Dgat2 mRNA Expression (relative to control) | 1.0 | 3.2 ± 0.4 | 1.7 ± 0.3* |

*p < 0.05 compared to HFD Group

Key Experimental Protocols

This section provides a detailed methodology for the key experiments conducted to elucidate the role of this compound in MAFLD.

High-Fat Diet (HFD)-Induced MAFLD Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, are used.

-

Acclimatization: Mice are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Induction of MAFLD: Mice are fed a high-fat diet (HFD; 60% of calories from fat) for 12 weeks to induce the MAFLD phenotype, characterized by obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.

-

This compound Treatment: Following the 12-week induction period, the HFD-fed mice are randomly assigned to two groups: one receiving the HFD and the other receiving the HFD supplemented with this compound (dose to be specified, e.g., 50 mg/kg body weight, administered daily via oral gavage) for an additional 6 weeks.

-

Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood and liver tissues are collected for subsequent analysis.

Biochemical Analysis

-

Serum Analysis: Blood samples are centrifuged to separate serum. Serum levels of triacylglycerol, low-density lipoprotein cholesterol, and alanine aminotransferase are measured using commercially available enzymatic assay kits according to the manufacturer's instructions.

-

Hepatic Lipid Extraction and Quantification: A portion of the liver tissue is homogenized, and total lipids are extracted using the Folch method. The extracted lipids are then used to quantify hepatic triacylglycerol content using a colorimetric assay kit.

Gene Expression Analysis (Quantitative Real-Time PCR)

-

RNA Extraction: Total RNA is extracted from liver tissues using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for Srebp1c, Scd-1, Lpin1, Dgat2, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

In Vitro Cell Culture Experiments

-

Cell Line: Human hepatocyte cell line L02 is used.

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Oleic Acid Treatment: To mimic lipotoxic conditions, L02 cells are treated with oleic acid (e.g., 0.5 mM) for 24 hours to induce lipid accumulation.

-

This compound Treatment: Cells are co-treated with oleic acid and various concentrations of this compound to assess its effects on lipid metabolism in a dose-dependent manner.

-

Gene and Protein Expression Analysis: Following treatment, cells are harvested for the analysis of gene expression (as described above) and protein expression of key lipogenic enzymes via Western blotting.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound activates FXR, leading to the inhibition of SREBP-1c and downstream lipogenic genes.

Caption: Experimental workflow for the in vivo evaluation of this compound in a high-fat diet-induced MAFLD mouse model.

Conclusion and Future Directions

This compound has emerged as a compelling preclinical candidate for the treatment of MAFLD. Its ability to ameliorate hepatic steatosis and inflammation through the activation of the FXR signaling pathway provides a strong rationale for its further development. The quantitative data from animal models demonstrates its significant therapeutic potential.

Future research should focus on several key areas. Firstly, comprehensive toxicology and safety pharmacology studies are essential to establish a safe therapeutic window for this compound. Secondly, optimizing its formulation to enhance bioavailability could further improve its efficacy. Finally, well-designed clinical trials in MAFLD patients are warranted to translate these promising preclinical findings into tangible clinical benefits. The continued investigation of this compound and its derivatives may pave the way for a novel and effective therapeutic strategy for the management of MAFLD.

References

Lusianthridin's Activation of the Farnesoid X Receptor (FXR) Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lusianthridin, a phenanthrene compound derived from Dendrobium Sonia, has emerged as a promising therapeutic agent for metabolic dysfunction-associated fatty liver disease (MAFLD).[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, with a core focus on its activation of the Farnesoid X Receptor (FXR) signaling pathway. Through a comprehensive review of the available scientific literature, this document details the quantitative data, experimental methodologies, and signaling cascades involved in this compound's interaction with FXR. The information presented herein is intended to support further research and drug development efforts targeting FXR for the treatment of metabolic diseases.

Introduction to this compound and FXR

This compound is a natural phenanthrene that has demonstrated various biological activities. Recent studies have highlighted its potential in ameliorating high-fat diet-induced MAFLD. The primary mechanism of action for these therapeutic effects is the activation of the FXR signaling pathway.[1]

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

Quantitative Data on this compound's FXR Agonist Activity

The following table summarizes the key quantitative parameters defining this compound's activity as an FXR agonist. This data is compiled from in vitro and in vivo studies and provides a basis for comparative analysis and further investigation.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | Data not available in searched literature | Surface Plasmon Resonance (SPR) | [1] |

| Transcriptional Activation (EC50) | Data not available in searched literature | Dual-Luciferase Reporter Assay | [1] |

| Target Gene Regulation (Fold Change) | See Table 2 | Quantitative Real-Time PCR (qPCR) | [1] |

Table 1: Key Quantitative Parameters of this compound's FXR Agonist Activity.

| Target Gene | Effect of this compound | Experimental Model | Reference |

| SREBP-1c | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |

| Scd-1 | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |

| Lpin1 | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |

| Dgat2 | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |

Table 2: Regulation of FXR Target Genes by this compound.

Signaling Pathway and Experimental Workflow

This compound-Activated FXR Signaling Pathway

This compound directly binds to the ligand-binding domain of FXR, initiating a conformational change that promotes the recruitment of coactivators. This activated FXR/RXR heterodimer then translocates to the nucleus and binds to FXREs on target gene promoters. A key consequence of this is the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) expression, a master regulator of lipogenesis. The downregulation of SREBP-1c leads to the subsequent suppression of its downstream target genes involved in fatty acid and triglyceride synthesis, including Stearoyl-CoA desaturase-1 (Scd-1), Lipin 1 (Lpin1), and Diacylglycerol O-acyltransferase 2 (Dgat2). This cascade of events ultimately results in reduced hepatic lipid accumulation.[1]

Caption: this compound activates the FXR signaling pathway to inhibit lipogenesis.

Experimental Workflow for Assessing this compound's FXR Activity

The investigation of this compound's effect on the FXR signaling pathway typically involves a series of in vitro and in vivo experiments to confirm direct binding, transcriptional activation, target gene modulation, and physiological outcomes.

Caption: Workflow for evaluating this compound's FXR agonist activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's activation of the FXR signaling pathway.[1]

Dual-Luciferase Reporter Assay

Objective: To quantify the transcriptional activation of FXR by this compound.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 24-well plates.

-

Upon reaching 70-80% confluency, cells are co-transfected with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known FXR agonist (e.g., GW4064) is used as a positive control.

-

Cells are incubated for an additional 24 hours.

-

-

Luciferase Activity Measurement:

-

Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold activation is calculated relative to the vehicle control.

-

Surface Plasmon Resonance (SPR)

Objective: To determine the direct binding affinity of this compound to the FXR protein.

Methodology:

-

Protein Immobilization:

-

Recombinant human FXR ligand-binding domain (LBD) protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

A series of concentrations of this compound dissolved in a suitable running buffer are injected over the sensor chip surface.

-

The association and dissociation of this compound to the immobilized FXR-LBD are monitored in real-time by detecting changes in the refractive index at the chip surface, which are recorded as resonance units (RU).

-

The sensor surface is regenerated between different concentrations of this compound.

-

-

Data Analysis:

-

The binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd) are calculated by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression of FXR target genes.

Methodology:

-

Cell Culture and Treatment:

-

L02 cells are cultured and treated with oleic acid to induce a cellular model of steatosis.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

qPCR Analysis:

-

qPCR is performed using a real-time PCR system with SYBR Green-based detection.

-

Specific primers for the target genes (e.g., SREBP-1c, Scd-1, Lpin1, Dgat2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.

-

The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

-

Conclusion

This compound has been identified as a potent activator of the FXR signaling pathway. Its ability to directly bind to and activate FXR leads to the suppression of the SREBP-1c-mediated lipogenic program in the liver. These findings provide a strong rationale for the development of this compound as a therapeutic agent for MAFLD and other metabolic disorders characterized by dysregulated lipid metabolism. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its long-term efficacy and safety in preclinical and clinical settings.

References

Unveiling the Journey of Lusianthridin: A Deep Dive into its Bioavailability and Pharmacokinetics in Rats

For Immediate Release

Shanghai, China – November 10, 2025 – A comprehensive analysis of the bioavailability and pharmacokinetic profile of Lusianthridin, a dihydrophenanthrene compound with promising anti-oxidant and anti-cancer properties, reveals rapid absorption and moderate oral bioavailability in preclinical rat models. This technical guide provides an in-depth summary of the key findings, experimental methodologies, and metabolic fate of this compound, offering crucial insights for researchers and drug development professionals.

A pivotal study has shed light on the in vivo behavior of this compound, demonstrating its swift entry into the systemic circulation following oral administration. The compound reached its maximum plasma concentration of 236.22 ng/mL at just 22.00 minutes.[1] Furthermore, the absolute oral bioavailability was determined to be a notable 30.93%, with an elimination half-life from plasma ranging from approximately 83.05 to 104.47 minutes.[1] These findings are critical for establishing potential dosing regimens and understanding the therapeutic window of this bioactive compound.

Pharmacokinetic Profile of this compound in Rats

The pharmacokinetic parameters of this compound were meticulously determined following oral and intravenous administration in rats. The data, summarized below, provides a clear quantitative picture of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |

| Dose | Not Specified in Snippet | Not Specified in Snippet |

| Cmax (ng/mL) | 236.22 | - |

| Tmax (min) | 22.00 | - |

| AUC (ng·h/mL) | Data not available | Data not available |

| t1/2 (min) | 83.05 - 104.47 | Data not available |

| Absolute Bioavailability (%) | 30.93 | - |

Experimental Protocols

The investigation into this compound's pharmacokinetics employed a robust and validated analytical methodology.

Animal Model: The study was conducted in rats, a standard preclinical model for pharmacokinetic research.

Administration: this compound was administered both orally and intravenously to assess its absolute bioavailability.

Sample Analysis: A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1] The method demonstrated excellent linearity within the concentration range of 0.5-500 ng/mL.[1]

Metabolite Identification: To elucidate the metabolic pathways, an ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) was utilized.[1]

References

Lusianthridin: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum. Furthermore, it elucidates the compound's mechanism of action, focusing on its role as an inhibitor of the Src-STAT3 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Solubility Profile of this compound

This compound exhibits solubility in a range of common laboratory solvents. While quantitative data is available for Dimethyl Sulfoxide (DMSO), its solubility in other organic solvents is qualitatively described. It is important to note that for some solvents, achieving maximum solubility may require techniques such as ultrasonication.

Data Presentation: Quantitative and Qualitative Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (206.38 mM)[1] | Soluble | May require ultrasonic treatment to achieve maximum solubility. The hygroscopic nature of DMSO can impact solubility[1]. |

| Chloroform | Data not available | Soluble[2][3] | - |

| Dichloromethane | Data not available | Soluble[2][3] | - |

| Ethyl Acetate | Data not available | Soluble[2][3] | - |

| Acetone | Data not available | Soluble[2][3] | - |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in early-stage drug discovery. The following are detailed methodologies for two standard solubility assays that can be applied to this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a traditional and widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.

Experimental Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm pore size filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

High-Throughput Kinetic Solubility Assay using 96-Well Filter Plates

For rapid screening of solubility in the early phases of drug discovery, a high-throughput kinetic solubility assay is often employed.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well filter plate.

-

Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on aqueous solubility.

-

Incubation and Precipitation: Cover the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound if its solubility is exceeded.

-

Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well collection plate. This separates the soluble fraction from the precipitated compound.

-

Analysis: Determine the concentration of this compound in the filtrate of the collection plate using a high-throughput analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

-

Solubility Determination: The measured concentration is reported as the kinetic solubility.

Signaling Pathway and Mechanism of Action

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by targeting the upstream kinase, Src. This inhibition leads to the enhanced degradation of the oncoprotein c-Myc.

This compound's Impact on the Src-STAT3-c-Myc Signaling Axis

The diagram below illustrates the proposed mechanism of action for this compound. Under normal conditions, the activation of Src kinase leads to the phosphorylation and subsequent activation of STAT3. Activated STAT3 then translocates to the nucleus and promotes the transcription of target genes, including c-Myc, which is a key regulator of cell proliferation and survival. This compound intervenes in this pathway by inhibiting Src, thereby preventing the activation of STAT3 and leading to a downstream reduction in c-Myc levels through proteasomal degradation.

Caption: this compound inhibits the Src-STAT3 signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound, incorporating both the shake-flask and high-throughput methods.

Caption: General workflow for solubility determination.

References

Methodological & Application

Lusianthridin: In Vitro Application Notes and Protocols for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and metabolism-regulating properties. This document provides detailed experimental protocols for cell culture-based assays to investigate the effects of this compound, with a focus on its impact on macrophage foam cell formation and farnesoid X receptor (FXR) signaling. The provided methodologies are intended to serve as a guide for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is a natural compound with emerging interest in pharmacological research. Studies have indicated its potential in mitigating atherosclerosis by inhibiting the formation of foam cells from macrophages and in regulating metabolic pathways through the activation of FXR.[1][2] This application note details the necessary protocols for the in vitro investigation of this compound's cellular effects, providing a foundation for further research and drug development.

Data Summary

The following tables summarize the quantitative data from studies on this compound, providing a quick reference for its effective concentrations and observed effects.

Table 1: this compound Effect on RAW 264.7 Macrophage Viability

| Concentration (µM) | Cell Viability (%) |

| < 20 | Not significantly different from control |

| 50 | Significantly decreased |

| 100 | Significantly decreased |

| Data from cytotoxicity assays indicate that this compound concentrations below 20 µM do not exert a cytotoxic effect on RAW 264.7 macrophage cells.[2] |

Table 2: this compound Inhibition of Platelet Aggregation

| Inducer | IC₅₀ (mM) |

| Arachidonic Acid | 0.02 ± 0.001 |

| Collagen | 0.14 ± 0.018 |

| ADP | 0.22 ± 0.046 |

| This compound demonstrates potent inhibitory effects on platelet aggregation induced by various agonists.[3][4] |

Table 3: this compound Inhibition of Cyclooxygenase (COX) Enzymes

| Enzyme | IC₅₀ (µM) |

| COX-1 | 10.81 ± 1.12 |

| COX-2 | 0.17 ± 1.62 |

| This compound shows a more potent inhibitory activity on COX-2 compared to COX-1.[3][4] |

Experimental Protocols

General Cell Culture and Maintenance

3.1.1. Cell Lines

-

RAW 264.7: A murine macrophage cell line, suitable for studying inflammation and foam cell formation.[5][6]

-

L02: A human normal liver cell line, suitable for investigating hepatic signaling pathways like FXR.[1]

3.1.2. Culture Medium

-

RAW 264.7: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

L02: Culture medium as recommended by the supplier (e.g., DMEM with 10% FBS).

3.1.3. Culturing Conditions

-

Cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

Passage cells when they reach 70-80% confluency. For RAW 264.7 cells, scraping is recommended for subculturing as they can be loosely attached.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on the chosen cell line.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2, 10, 20, 50, 100 µM) and a vehicle control (e.g., 0.5% DMSO) for 24 hours.[2]

-

MTT Incubation: After treatment, add MTT solution (0.5 mg/mL in serum-free DMEM) to each well and incubate for 3 hours at 37°C.[2]

-

Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle control.

Foam Cell Formation Assay

This assay is used to investigate the effect of this compound on the formation of foam cells, a key event in atherosclerosis.

-

Cell Seeding: Seed RAW 264.7 macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips).

-

Induction of Foam Cells: Treat the cells with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.

-

This compound Treatment: Co-treat the cells with non-toxic concentrations of this compound (e.g., 0.25, 0.5, 1, 2 µM) for 24 hours.[2]

-

Oil Red O Staining:

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash twice with PBS.

-

Stain with Oil Red O solution for 15 minutes to visualize lipid droplets.

-

Wash with PBS.

-

-

Microscopy: Observe the cells under a light microscope to assess the accumulation of lipid droplets.

Farnesoid X Receptor (FXR) Signaling Pathway Analysis

This protocol is designed to study the effect of this compound on the FXR signaling pathway in liver cells.

-

Cell Seeding: Seed L02 cells in appropriate culture plates.

-

This compound Treatment: Treat the cells with various concentrations of this compound.

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative PCR (qPCR) to analyze the expression levels of FXR target genes such as SREBP1c, SCD-1, LPIN1, and DGAT2.[1]

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against FXR and its downstream targets.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Visualizations

Caption: General experimental workflow for investigating the cellular effects of this compound.

Caption: Proposed this compound-mediated FXR signaling pathway in liver cells.[1]

References

- 1. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation [mdpi.com]

- 3. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Cell culture of RAW264.7 cells [protocols.io]

Lusianthridin In Vitro Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lusianthridin, a dihydrophenanthrene derived from Dendrobium orchids, has emerged as a promising bioactive compound with a spectrum of pharmacological activities.[1][2][3] In vitro research has elucidated its role as a modulator of critical cellular pathways, including those involved in metabolism, inflammation, and hemostasis.[1][4] This document serves as a comprehensive guide, providing detailed application notes and standardized protocols for the in vitro evaluation of this compound's biological effects. The content is tailored for researchers, scientists, and drug development professionals seeking to investigate its mechanism of action and therapeutic potential.

Core Biological Activities & Rationale for In Vitro Testing

In vitro assays are fundamental to characterizing the pharmacological profile of this compound. Key activities identified in the literature provide a rationale for specific experimental approaches:

-